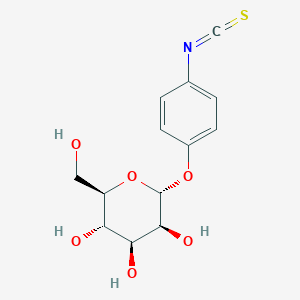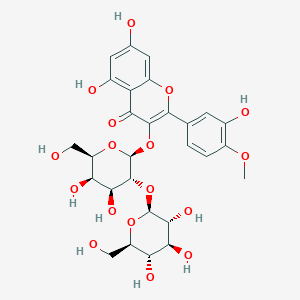
4-Isothiocyanatophenyl alpha-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiocyanatophenyl alpha-D-mannopyranoside is an organic isothiocyanate compound used in carbohydrate chemistry . It is a building block and reagent which is used for preparing neoglycoproteins . This solid powder carbohydrate melts at 179-182°C . β-D-mannoside is a component of this molecule .
Synthesis Analysis
The synthesis of this compound involves a simple process. Mannosides were phosphorylated in a reaction with phosphoryl chloride, pyridine, and water at 0 degrees C for 1 h, by a procedure selective for primary hydroxyl groups . Purified p-aminophenyl 6-phospho-alpha-D-mannopyranoside was characterized by chromatographic, enzymatic, and 13C nuclear magnetic resonance spectroscopic methods .Molecular Structure Analysis
The molecular formula of this compound is C13H15NO6S . The structure of the compound includes a mannoside and an isothiocyanate group attached to a phenyl ring .Chemical Reactions Analysis
As a reagent, this compound is used in the preparation of neoglycoproteins . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
This compound is a solid powder carbohydrate that melts at 179-182°C . Its molecular weight is 313.33 g/mol . The compound has 4 hydrogen bond donors and 8 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
4-Isothiocyanatophenyl alpha-D-mannopyranoside has been synthesized and characterized in various studies. One notable study describes the synthesis of p-isothiocyanatophenyl 6-phospho-alpha-D-mannopyranoside, which was then coupled to albumin. This research aimed to understand the fibroblast lysosomal enzyme recognition system, focusing on the chemical synthesis and characterization of the compound (G. N. Sando & E. Karson, 1980).
Biological Properties and Binding Affinity
Research has also focused on the biological properties and binding affinity of these compounds. For instance, the immunochemistry of antibodies sharing concanavalin A's anti-mannosyl binding specificity was studied using p-isothiocyanatophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside conjugated to hemocyanin (C. Reichert & I. Goldstein, 1979).
Development of Aggregation Assays
One interesting application is in the development of aggregation assays. Alpha-D-mannopyranosides, including this compound, have been used as FimH antagonists in assays to inhibit the adhesion of Escherichia coli, providing insights into urinary tract infection treatments (D. Abgottspon et al., 2010).
Zukünftige Richtungen
The compound has been used in research to assess the effect of antigen delivery using a novel mannosylated dendrimer . It has also been used in a study to improve gene delivery mediated by mannosylated dendrimer/α-cyclodextrin conjugates . These studies suggest potential future directions in the fields of immunology and gene therapy.
Wirkmechanismus
Target of Action
The primary target of 4-Isothiocyanatophenyl alpha-D-mannopyranoside is the amino groups present on amino acids, peptides, and proteins . The compound has been reported to inhibit the binding of Concanavalin A (Con A), a lectin that recognizes mannose residues, to glycoproteins and glycolipids .
Mode of Action
This compound exploits the unique reactivity of the isothiocyanate group, which can readily react with amino groups present on amino acids, peptides, and proteins to form thiourea linkages . This interaction results in changes to the protein structure and function.
Biochemical Pathways
The compound is used extensively in glycomics to analyze glycan structures and their biological functions . The mannose-specific binding properties enable researchers to probe mannose-recognition pathways, which are vital for understanding cellular communication and pathogen-host interactions.
Pharmacokinetics
Its solubility in dmso is known to be 250 mg/ml , which could potentially influence its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit the binding of Concanavalin A to glycoproteins and glycolipids . This can impact cellular communication and potentially disrupt pathogen-host interactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used Additionally, its reactivity with amino groups suggests that the presence of other reactive species in the environment could potentially influence its action
Biochemische Analyse
Biochemical Properties
4-Isothiocyanatophenyl alpha-D-mannopyranoside plays a significant role in biochemical reactions. It is used extensively in glycomics to analyze glycan structures and their biological functions . The mannose-specific binding properties of this compound enable researchers to probe mannose-recognition pathways, which are vital for understanding cellular communication and pathogen-host interactions .
Cellular Effects
It has been used in studies to assess the effect of antigen delivery using a novel mannosylated dendrimer . It has also been used to improve gene delivery mediated by mannosylated dendrimer/α-cyclodextrin conjugates .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12+,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWANFUZQWINQBY-BNDIWNMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C=S)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452318 |
Source


|
| Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96345-79-8 |
Source


|
| Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














